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Compound of Interest

1-[(5-Chlorothien-2-
Compound Name:

yl)methyllpiperazine
CAS No.: 55513-18-3
Cat. No.: B1361988

Get Quote

\ J

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

1-[(5-Chlorothien-2-yl)methyl]piperazine (CAS: 55513-18-3) is a specialized diamine
intermediate used extensively in the synthesis of pharmaceutical agents. Structurally, it
combines a lipophilic, electron-rich 5-chlorothiophene moiety with a polar, basic piperazine ring.
This "linker" architecture allows it to serve as a versatile pharmacophore, bridging the gap
between lipophilic binding pockets and polar solvation zones in target proteins (e.g., GPCRs,
Factor Xa, and kinases).

This guide details its physicochemical properties, validated synthesis protocols, and safety
standards for research applications.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1361988#bc-rfq
https://www.benchchem.com/product/b1361988/docs?utm_src=pdf-body#technical-whitepaper-1-5-chlorothien-2-yl-methyl-piperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The compound is characterized by the presence of a secondary amine (piperazine N-H)

available for further functionalization, and a chlorine atom on the thiophene ring that modulates

metabolic stability (blocking the reactive C-5 position).

Property Value Note
1-[(5-Chlorothiophen-2-

IUPAC Name ) ]
yl)methyl]piperazine

CAS Number 55513-18-3 Primary Identifier

Molecular Formula CoH13CIN2S

Molecular Weight 216.73 g/mol
Pale yellow oil or low-melting )

Appearance ] Hygroscopic
solid

Boiling Point ~345°C (Predicted) Decomposes at high T
~9.8 (Piperazine NH), ~4.2 ) ]

pKa (Calc) ] Basic character dominates
(Tertiary N)

LogP ~1.8-2.1 Moderate lipophilicity

N DMSO, Methanol, DCM, Limited water solubility (free
Solubility

Chloroform

base)

Synthetic Pathways & Protocols

Two primary methods are employed for the synthesis of this compound. Method A (Reductive

Amination) is preferred for its milder conditions and higher functional group tolerance. Method

B (Nucleophilic Substitution) is a traditional alternative but requires careful control to prevent

bis-alkylation.

Visualization: Synthetic Workflow
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Figure 1: Comparative synthetic routes. Method A (Blue/Green path) minimizes side products
compared to Method B (Red/Dashed path).

Protocol A: Reductive Amination (Recommended)

Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a one-pot reaction that
selectively reduces the imine without reducing the thiophene ring or the chlorine substituent.

e Reagents:

[e]

5-Chlorothiophene-2-carbaldehyde (1.0 eq)

o

Piperazine (3.0 - 5.0 eq) [Note: Excess prevents formation of the bis-substituted dimer]

[¢]

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

[e]

Acetic Acid (1.0 eq)

[e]

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

o Step-by-Step Procedure:
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o Step 1: Dissolve 5-chlorothiophene-2-carbaldehyde in DCE (0.2 M concentration).

o Step 2: Add Piperazine and Acetic Acid. Stir at Room Temperature (RT) for 30—60 minutes
to allow imine formation. [Checkpoint: Solution may turn slightly cloudy or change color].

o Step 3: Add STAB portion-wise over 15 minutes. Gas evolution (Hz) may occur; ensure
venting.

o Step 4: Stir at RT for 12—16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%
NH4OH).

o Step 5 (Workup): Quench with saturated aqueous NaHCOs. Extract with DCM (3x). Wash
combined organics with brine.

o Step 6 (Purification): The excess piperazine is water-soluble and largely removed during
workup. Purify the crude oil via flash column chromatography (Silica gel,
DCM:MeOH:NH4OH gradient 95:5:0.5 - 90:10:1).

Protocol B: Nucleophilic Substitution

Rationale: Used when the aldehyde is unavailable. Requires strict stoichiometry control.
e Reactants: 2-(Chloromethyl)-5-chlorothiophene + Piperazine.
e Conditions: K2COs or EtsN in Acetonitrile (MeCN) at reflux.

o Risk: High probability of forming the symmetric N,N'-bis((5-chlorothien-2-yl)methyl)piperazine
byproduct.

Medicinal Chemistry Applications

This compound acts as a bioisostere for benzylpiperazine and (chloropyridin-2-yl)piperazine
moieties. The thiophene ring offers unique electronic properties (electron-rich aromatic system)
and geometry (5-membered ring angle) compared to phenyl rings.

Key Therapeutic Areas

e Anticoagulants (Factor Xa Inhibitors):
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o The 5-chlorothiophene moiety is a validated pharmacophore in Factor Xa inhibitors (e.g.,
Rivaroxaban). This piperazine derivative serves as a linker to connect the S1 binding
pocket (thiophene interaction) with solvent-exposed regions.

e GPCR Ligands (Serotonin/Dopamine):

o Piperazine derivatives are "privileged structures" in GPCR medicinal chemistry. The basic
nitrogen forms a crucial salt bridge with Aspartate residues (e.g., Asp3.32) in aminergic
receptors.

o Antimicrobial Agents:

o Used in the synthesis of hybrid quinolone antibiotics where the C-7 position is modified
with the (5-chlorothien-2-yl)methylpiperazine group to enhance activity against Gram-
positive bacteria.

Analytical Characterization Criteria

To validate the identity of the synthesized material, the following spectral signatures must be
observed:

e 1H NMR (CDCls, 400 MHz):

o

6.7-6.8 ppm (d, 1H, Thiophene H-3)

o

6.5-6.6 ppm (d, 1H, Thiophene H-4)

o

3.6 ppm (s, 2H, N-CH2-Thiophene)

o

2.8-2.9 ppm (m, 4H, Piperazine ring)

o

2.4-2.5 ppm (m, 4H, Piperazine ring)

o

~1.8 ppm (br s, 1H, NH)

Handling & Safety (EHS)

Hazard Classification (GHS/CLP): This compound is an amine and an alkylating agent
precursor. It must be handled with strict safety protocols.
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Hazard Class H-Code Statement

Causes severe skin burns and

Skin Corrosion/Irritation H314
eye damage.[1]
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
o May cause an allergic skin
Sensitization H317

reaction.[1][2]

Safety Protocols:
o PPE: Wear chemical-resistant gloves (Nitrile, >0.11mm), safety goggles, and a lab coat.

o Engineering Controls: All weighing and transfer operations must be performed inside a
certified chemical fume hood.

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8°C. The free base absorbs
CO:z from air; conversion to the dihydrochloride salt is recommended for long-term storage.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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